

Technical Guide: Synthesis of 5-Amino-4-methyl-2-nitrophenol

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Compound of Interest

Compound Name: 5-Amino-4-methyl-2-nitrophenol

CAS No.: 2055119-24-7

Cat. No.: B1653930

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Part 1: Executive Summary & Chemical Identity

Target Molecule: **5-Amino-4-methyl-2-nitrophenol** Primary Application: Intermediate for azo dyes, semi-permanent hair colorants, and pharmaceutical precursors. CAS Registry Number Correction:

- Correct CAS:2055119-24-7 (Free base)[1][2]
- Note: The CAS 16369-05-4 is frequently misattributed in generic databases but corresponds to DL-2-Amino-3-methyl-1-butanol (Valinol). Researchers must verify the chemical structure before procurement.

Chemical Structure Analysis

The synthesis of **5-amino-4-methyl-2-nitrophenol** requires precise regiochemical control to place three substituents (hydroxyl, nitro, amino) around a toluene core.

Feature	Specification
IUPAC Name	5-Amino-4-methyl-2-nitrophenol
Molecular Formula	C ₇ H ₈ N ₂ O ₃
Molecular Weight	168.15 g/mol
SMILES	<chem>Cc1cc(c(O)cc1N)=O</chem>
Key Isomerism	Must distinguish from 2-amino-4-methyl-5-nitrophenol (common isomer).

Part 2: Retrosynthetic Analysis

The most robust synthetic pathway relies on the "Protection-Nitration-Deprotection" strategy starting from commercially available 3-amino-4-methylphenol. This route utilizes the directing effects of the hydroxyl and acetamido groups to force nitration to the desired position.

Strategic Logic

- Starting Material: 3-Amino-4-methylphenol.[3][4]
- Challenge: Direct nitration of the free amine leads to oxidation (tars) and poor regioselectivity (ortho to amine vs ortho to hydroxyl).
- Solution: Protect the amine as an acetamide.
 - Directing Effects:
 - -OH (Position 1): Strong activator, directs ortho/para (Positions 2, 6).
 - -NHAc (Position 3): Moderate activator, directs ortho/para (Positions 2, 4, 6).
 - -CH₃ (Position 4): Weak activator.
 - Regioselectivity: Position 4 is blocked by Methyl. Position 2 is sterically crowded (sandwiched between -OH and -NHAc). Position 6 is electronically activated by both -OH (ortho) and -NHAc (para) and is sterically accessible.

- Note: Nitration at Position 6 of the starting scaffold yields the "2-nitro" position in the final product numbering.



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Figure 1: Retrosynthetic disconnection showing the protection-nitration strategy.

Part 3: Detailed Synthesis Protocol

Phase 1: Chemoselective Acetylation

Objective: Protect the sensitive amine group to prevent oxidation and direct the subsequent nitration.

- Reagents: 3-Amino-4-methylphenol (1.0 eq), Acetic Anhydride (1.1 eq), Ethyl Acetate (Solvent).
- Mechanism: Nucleophilic attack of the amine on the anhydride. The phenolic -OH is less nucleophilic and remains unreacted under mild conditions.

Protocol:

- Charge a reactor with 3-Amino-4-methylphenol (123 g, 1.0 mol) and Ethyl Acetate (500 mL).
- Heat the suspension to 40°C to achieve partial dissolution.
- Add Acetic Anhydride (112 g, 1.1 mol) dropwise over 30 minutes. Maintain temperature < 60°C (exothermic).
- Stir at 60°C for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
- Cool to 5°C. The product, 3-acetamido-4-methylphenol, will crystallize.
- Filter and wash with cold ethyl acetate. Dry in vacuo.

- Expected Yield: 90-95%
- Appearance: White to off-white crystalline solid.

Phase 2: Regioselective Nitration

Objective: Introduce the nitro group at the position para to the acetamido group (Position 6 on the scaffold, becoming Position 2 in the final product).

- Reagents: 3-Acetamido-4-methylphenol, 65% Nitric Acid, Sulfuric Acid (Catalyst/Solvent).
- Critical Parameter: Temperature control (-5°C to 0°C) is vital to prevent dinitration or oxidation.

Protocol:

- Dissolve 3-acetamido-4-methylphenol (165 g, 1.0 mol) in Concentrated Sulfuric Acid (500 mL) at 0°C.
- Prepare a "Mixed Acid" solution: Nitric Acid (65%, 1.05 mol) in Sulfuric Acid (100 mL).
- Add the Mixed Acid dropwise to the reactor over 90 minutes.
 - Safety Critical: Do NOT allow temperature to exceed 5°C.
- Stir at 0-5°C for 3 hours.
- Quench the reaction by pouring the mixture onto Crushed Ice (2 kg) with vigorous stirring.
- The product, 5-acetamido-4-methyl-2-nitrophenol, precipitates as a yellow solid.
- Filter and wash with copious water until the filtrate is neutral (pH 6-7).
 - Purification: Recrystallize from Ethanol/Water if high purity is required.

Phase 3: Hydrolytic Deprotection

Objective: Remove the acetyl group to release the free amine.

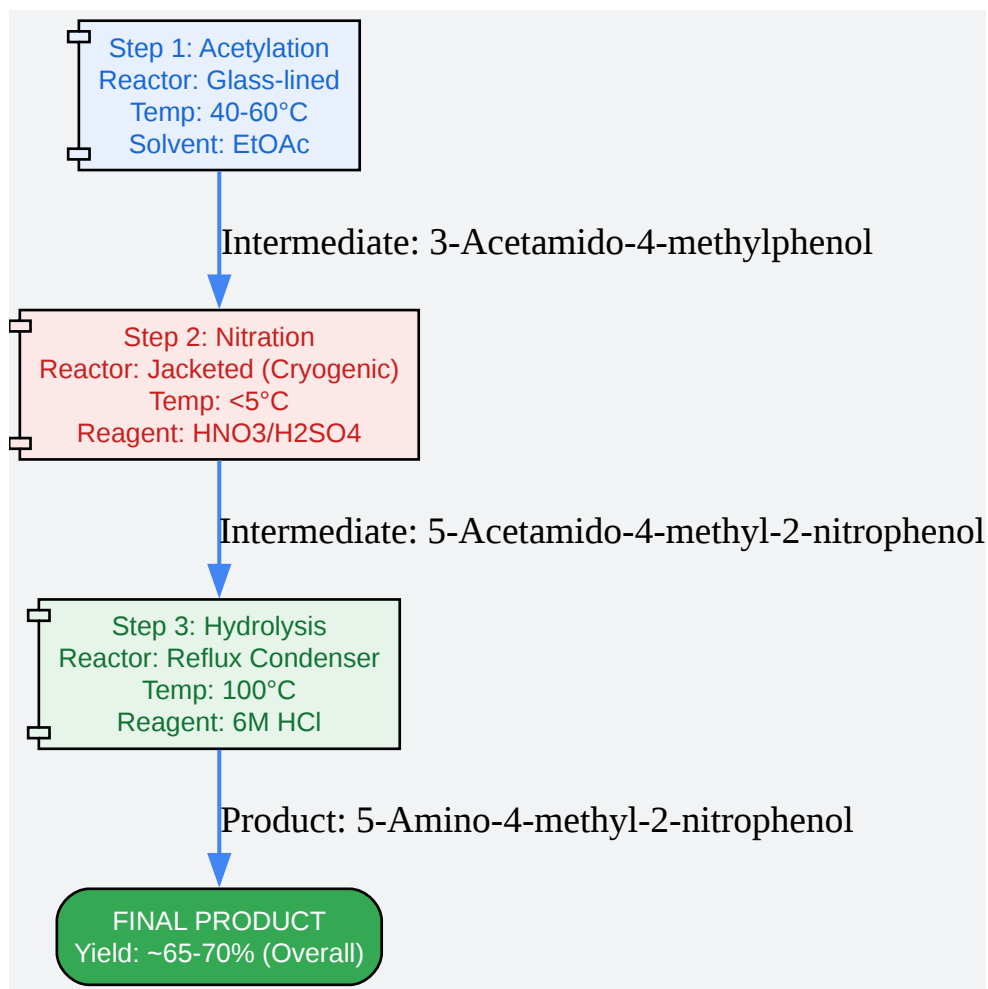
- Reagents: 6M Hydrochloric Acid (HCl) or 20% Sodium Hydroxide (NaOH). Acid hydrolysis is preferred to avoid oxidation of the phenolate.

Protocol:

- Suspend the wet cake of 5-acetamido-4-methyl-2-nitrophenol in 6M HCl (500 mL).
- Reflux (approx. 100°C) for 2-4 hours. The solid will dissolve, then the hydrochloride salt may precipitate.
- Cool to room temperature.
- Neutralize carefully with Sodium Carbonate (Na_2CO_3) solution to pH 6-7 to precipitate the free base.
- Filter the final product: **5-Amino-4-methyl-2-nitrophenol**.
- Dry at 50°C under vacuum.

Part 4: Process Visualization & Data

Reaction Workflow Diagram



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Figure 2: Industrial workflow for the synthesis of **5-Amino-4-methyl-2-nitrophenol**.

Yield & Optimization Table

Step	Reaction	Key Reagent	Temp Limit	Typical Yield	Notes
1	Acetylation	Acetic Anhydride	< 60°C	92%	Exothermic; control addition rate.
2	Nitration	HNO ₃ / H ₂ SO ₄	< 5°C	75-80%	Regioselectivity depends on T < 5°C.
3	Hydrolysis	6M HCl	Reflux	90%	Ensure complete deacetylation via TLC.
Total	Overall	-	-	~65%	

Part 5: Analytical Validation

To ensure the correct isomer (2-nitro-5-amino) rather than the 4-nitro isomer, verify using ¹H NMR.

- ¹H NMR (DMSO-d₆):
 - Methyl Group: Singlet at ~2.1 ppm (3H).
 - Aromatic Protons: Two singlets (para to each other).
 - Proton at C3 (between NO₂ and Me): ~7.8 ppm (Deshielded by NO₂).
 - Proton at C6 (between OH and NH₂): ~6.2 ppm (Shielded by OH/NH₂).
 - Note: If the protons show ortho-coupling (doublets), the nitration regioselectivity failed (likely nitrated at position 2, ortho to methyl). The target molecule has protons at 3 and 6, which are para and appear as singlets.

References

- Ullmann's Encyclopedia of Industrial Chemistry. (2012). Aminophenols and Nitrophenols. Wiley-VCH.

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Sources

- [1. 2055119-24-7|5-Amino-4-methyl-2-nitrophenol|BLD Pharm \[bldpharm.com\]](#)
- [2. 6265-03-8|2-Amino-6-methyl-4-nitrophenol|BLD Pharm \[bldpharm.com\]](#)
- [3. EP0019744B1 - Process for the preparation of 3-nitro-4-methylphenyl chloroformate - Google Patents \[patents.google.com\]](#)
- [4. iris.unito.it \[iris.unito.it\]](#)
- To cite this document: BenchChem. [Technical Guide: Synthesis of 5-Amino-4-methyl-2-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1653930/docs#technical-guide-synthesis-of-5-amino-4-methyl-2-nitrophenol\]](https://www.benchchem.com/product/b1653930/docs#technical-guide-synthesis-of-5-amino-4-methyl-2-nitrophenol)

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